1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine is a heterocyclic compound that belongs to the class of imidazo[1,5-a]pyrazines. These compounds are known for their diverse applications in organic synthesis and medicinal chemistry. The presence of bromine and chlorine atoms in the structure makes this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine typically involves the functionalization of imidazo[1,5-a]pyrazine scaffolds. Common synthetic strategies include:
Condensation Reactions: These reactions involve the combination of smaller molecules to form the imidazo[1,5-a]pyrazine core.
Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple bonds, leading to the desired compound.
Oxidative Coupling: This method involves the oxidation of precursor molecules to form the imidazo[1,5-a]pyrazine ring.
Tandem Reactions: These are sequential reactions that occur in a single reaction vessel, leading to the formation of the target compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: These reactions involve the gain or loss of electrons, leading to changes in the oxidation state of the compound.
Radical Reactions: These reactions involve the formation of radical intermediates, which can lead to the functionalization of the imidazo[1,5-a]pyrazine core.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are often used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups attached to the imidazo[1,5-a]pyrazine core.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The presence of bromine and chlorine atoms allows for unique interactions with biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Vergleich Mit ähnlichen Verbindungen
- 8-Bromo-6-chloro-3-methylimidazo[1,2-a]pyrazine
- 1-Bromo-3-methylimidazo[1,5-a]pyrazine
Comparison: 1-Bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C7H5BrClN3 |
---|---|
Molekulargewicht |
246.49 g/mol |
IUPAC-Name |
1-bromo-8-chloro-3-methylimidazo[1,5-a]pyrazine |
InChI |
InChI=1S/C7H5BrClN3/c1-4-11-6(8)5-7(9)10-2-3-12(4)5/h2-3H,1H3 |
InChI-Schlüssel |
DTNOBBSJVVQHGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC(=C2N1C=CN=C2Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.